1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial properties , suggesting potential targets could be bacterial cells.
Mode of Action
Based on its structural similarity to other quinoline alkaloids , it may interact with its targets through a mechanism involving the formation of a complex with DNA, thereby inhibiting DNA synthesis and function.
Biochemical Pathways
Given its potential antimicrobial properties , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis.
Result of Action
Based on its potential antimicrobial properties , it may lead to the death of bacterial cells by disrupting essential cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step involves the condensation of a suitable hydrazine derivative with a diketone to form the pyrazole ring.
Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aldehyde or ketone to form the quinoline ring.
Introduction of Fluorophenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzene derivatives in the presence of a suitable base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyrazoloquinoline derivatives.
Scientific Research Applications
1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-fluorobenzoyl)benzene: Used in the synthesis of sulfonated poly(aryl ether ketone)s.
[1,3]-dioxolo[4,5-f]benzodioxole: Known for its fluorescent properties and used in optical sensing applications.
Uniqueness
1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is unique due to its specific combination of a pyrazoloquinoline core with fluorophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for a variety of applications, particularly in fields requiring specific electronic or photophysical characteristics.
Properties
IUPAC Name |
3,5-bis(4-fluorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F2N3O2/c24-14-3-1-13(2-4-14)22-18-11-26-19-10-21-20(29-12-30-21)9-17(19)23(18)28(27-22)16-7-5-15(25)6-8-16/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLBEVPJLVVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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